molecular formula C6H8N2O3 B12829431 Ethyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate

Ethyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B12829431
M. Wt: 156.14 g/mol
InChI Key: CERDMHSMLUSPJQ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate, also known by its chemical structure (CAS number: 1403474-76-9), is a five-membered heterocyclic compound. It contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole is an amphoteric molecule, exhibiting both acidic and basic properties. Its white or colorless solid form is highly soluble in water and polar solvents .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of Ethyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate. One common approach involves the condensation of ethyl 2-oxo-3-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate with appropriate reagents . The detailed reaction conditions and industrial production methods may vary.

Chemical Reactions Analysis

Reactivity:: Imidazole derivatives participate in various chemical reactions, including oxidation, reduction, and substitution. Common reagents include acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Ethyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate finds applications across scientific disciplines:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Imidazole derivatives play a role in enzyme catalysis and metal coordination.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial and antitumor properties.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which Ethyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its biological activity.

Comparison with Similar Compounds

While Ethyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate is unique in its structure, it shares similarities with other imidazole-containing compounds. Notable examples include clemizole, etonitazene, and omeprazole . Each compound has distinct properties and applications.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 5-oxo-1,2-dihydroimidazole-4-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-5(9)8-3-7-4/h2-3H2,1H3,(H,8,9)

InChI Key

CERDMHSMLUSPJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NCNC1=O

Origin of Product

United States

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